molecular formula C21H17N5O4 B2703926 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 1706083-15-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No. B2703926
CAS RN: 1706083-15-9
M. Wt: 403.398
InChI Key: XVWZNYWBRMLPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, compound 23b was synthesized according to the procedure reported for compound 22a, starting with 21b (0.287 g, 1.0 mmol) and 1-(2-pyrimidinyl)piperazine (0.43 mL, 3.0 mmol) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have properties typical of organic compounds with similar structures.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown that compounds similar to the one are often used in the synthesis of various heterocyclic compounds. For example, studies have demonstrated the use of related compounds in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting their utility in developing novel chemical entities with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Furthermore, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown antimicrobial activity, suggesting their use in developing new antibiotics (Abunada et al., 2008).

Molecular Interaction Studies

The molecular interaction of antagonists with receptors has been a subject of study, providing insights into the design of receptor-specific drugs. For instance, the interaction of a cannabinoid receptor antagonist highlights the significance of molecular design in enhancing drug efficacy and specificity (Shim et al., 2002).

Luminescence and Binding Characteristics

A novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes have been synthesized, exhibiting strong luminescence properties. Such compounds could be used in materials science for developing new luminescent materials. Additionally, their binding characteristics with bovine serum albumin (BSA) have been studied, suggesting potential biomedical applications (Tang et al., 2011).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, it could be interesting to explore its potential applications in various fields .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-21(17-8-20(30-25-17)14-4-3-7-22-9-14)24-15-10-23-26(11-15)12-16-13-28-18-5-1-2-6-19(18)29-16/h1-11,16H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWZNYWBRMLPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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